N-乙基-3-羟基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

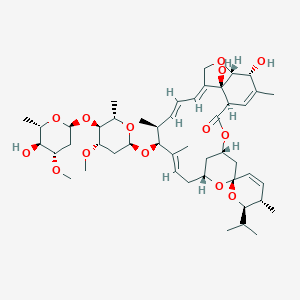

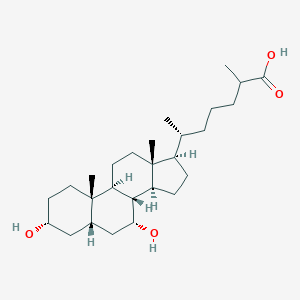

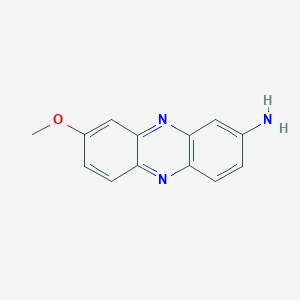

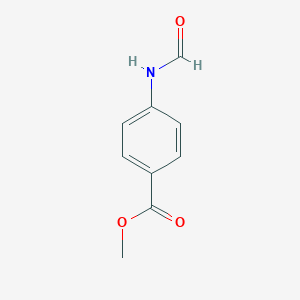

N-ethyl-3-hydroxybenzamide is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.19 g/mol . The compound is solid in form .

Synthesis Analysis

The synthesis of benzamides, which includes N-ethyl-3-hydroxybenzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI string for N-ethyl-3-hydroxybenzamide isInChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) . The Canonical SMILES string is CCNC(=O)C1=CC(=CC=C1)O . These strings provide a standard way to encode the compound’s structure and can be used to generate a 2D or 3D structure for further analysis . Physical And Chemical Properties Analysis

N-ethyl-3-hydroxybenzamide is a solid compound . It has a molecular weight of 165.19 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 165.078978594 g/mol . The topological polar surface area is 49.3 Ų . The compound has a heavy atom count of 12 .科学研究应用

Early Discovery Research

N-ethyl-3-hydroxybenzamide: is provided to early discovery researchers as part of a collection of unique chemicals . It serves as a starting material or intermediate in the synthesis of more complex molecules. Researchers assume responsibility for confirming its identity and purity, as analytical data are not collected by the supplier.

Organic Synthesis

This compound is used in organic synthesis, particularly in Rh-catalyzed cascade C-H activation/annulation reactions . Such reactions are crucial for constructing complex molecules, including pharmaceuticals and natural product derivatives.

Modular Access to Isoquinolones

N-ethyl-3-hydroxybenzamide: is involved in the modular synthesis of isoquinolones . Isoquinolones are important structures found in various natural products and pharmaceuticals, and their synthesis is a significant area of interest in medicinal chemistry.

Formation of NH-free Isoquinolones

The compound plays a role in the formation of NH-free isoquinolones through a sequential process involving C-H activation, alkyne insertion, intramolecular annulation, and N-O bond cleavage . This method is noted for its efficiency and the formation of multiple bonds in a single reaction.

Development of New Synthetic Methods

Researchers use N-ethyl-3-hydroxybenzamide to develop new synthetic methods that are more efficient and atom/step-economical compared to traditional methods . This is part of the ongoing effort to improve regioselectivity and overall yields in chemical synthesis.

Study of Reaction Mechanisms

The compound is also used to study reaction mechanisms, particularly those involving C-H activation . Understanding these mechanisms is essential for developing new reactions and improving existing ones in synthetic chemistry.

安全和危害

属性

IUPAC Name |

N-ethyl-3-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-10-9(12)7-4-3-5-8(11)6-7/h3-6,11H,2H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARKGOSBVSNJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524826 |

Source

|

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15788-98-4 |

Source

|

| Record name | N-Ethyl-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Acetyl-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B108134.png)